1,5-Octadien-3-one 1,5-Octadien-3-one 1, 5-Octadien-3-one belongs to the class of organic compounds known as enones. Enones are compounds containing the enone functional group, with the structure RC(=O)CR'. 1, 5-Octadien-3-one is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 1, 5-octadien-3-one is primarily located in the cytoplasm. 1, 5-Octadien-3-one has an earthy taste.
Brand Name: Vulcanchem
CAS No.: 65213-86-7
VCID: VC21211640
InChI: InChI=1S/C8H12O/c1-3-5-6-7-8(9)4-2/h4-6H,2-3,7H2,1H3
SMILES: CCC=CCC(=O)C=C
Molecular Formula: C8H12O
Molecular Weight: 124.18 g/mol

1,5-Octadien-3-one

CAS No.: 65213-86-7

Cat. No.: VC21211640

Molecular Formula: C8H12O

Molecular Weight: 124.18 g/mol

Purity: 95% min.

* For research use only. Not for human or veterinary use.

1,5-Octadien-3-one - 65213-86-7

Specification

CAS No. 65213-86-7
Molecular Formula C8H12O
Molecular Weight 124.18 g/mol
IUPAC Name octa-1,5-dien-3-one
Standard InChI InChI=1S/C8H12O/c1-3-5-6-7-8(9)4-2/h4-6H,2-3,7H2,1H3
Standard InChI Key VWYBQOFZVSNDAW-UHFFFAOYSA-N
Isomeric SMILES CC/C=C/CC(=O)C=C
SMILES CCC=CCC(=O)C=C
Canonical SMILES CCC=CCC(=O)C=C

Introduction

Chemical Structure and Properties

Molecular Identity

1,5-Octadien-3-one has the molecular formula C8H12O and a molecular weight of approximately 124.18 g/mol . This eight-carbon chain compound features a ketone group at position 3 and double bonds at positions 1 and 5, creating its distinctive structure. The presence of these functional groups contributes to its reactivity and chemical behavior.

Isomeric Forms

Two primary stereoisomers of 1,5-Octadien-3-one exist, differentiated by the configuration around the double bond at position 5:

IsomerIUPAC NameCAS NumberConfiguration
(E)-isomer(5E)-octa-1,5-dien-3-one359794-78-8Trans configuration at C5-C6 double bond
(Z)-isomer(5Z)-octa-1,5-dien-3-one65767-22-8Cis configuration at C5-C6 double bond

The stereochemistry of these isomers significantly influences their physical properties, reactivity patterns, and biological activities.

Structural Identifiers

The (E)-isomer of 1,5-Octadien-3-one is characterized by the following structural identifiers:

Identifier TypeValue
IUPAC Name(5E)-octa-1,5-dien-3-one
InChIInChI=1S/C8H12O/c1-3-5-6-7-8(9)4-2/h4-6H,2-3,7H2,1H3/b6-5+
Canonical SMILESCCC=CCC(=O)C=C

These identifiers provide standardized representations of the compound's structure, essential for database searches and chemical information exchange in scientific research.

Chemical Classification and Properties

Chemical Class

1,5-Octadien-3-one belongs to the class of organic compounds known as enones . Enones are characterized by the presence of an unsaturated carbonyl group (C=C-C=O), which gives them distinctive reactivity patterns. This functional arrangement makes the compound electrophilic at multiple sites, contributing to its chemical versatility.

Physical Properties

While comprehensive physical data is limited in the available research, this compound is expected to exhibit properties typical of medium-chain enones, including:

  • Moderate volatility

  • Limited water solubility

  • Good solubility in organic solvents

  • Distinctive odor profile

Sensory Properties

The (E)-isomer of 1,5-Octadien-3-one has been described as having earthy and musty taste characteristics . This sensory profile makes it relevant in flavor chemistry and food science applications.

Biological Activity and Applications

Flavor Chemistry

Potential ActivityMechanismResearch Status
Antimicrobial effectsInteraction with cell membranesPreliminary investigations
Flavor modulationInteraction with taste receptorsEstablished in flavor chemistry
Regulatory roles in plant biologySignaling pathwaysHypothetical based on similar compounds

These potential activities highlight the importance of further research into this compound's biological interactions and effects.

Synthesis and Preparation

General Synthetic Approaches

The synthesis of 1,5-Octadien-3-one typically involves creating the carbon skeleton with the appropriate functional groups and establishing the correct stereochemistry. Several approaches may be employed:

  • Aldol condensation reactions to establish the enone structure

  • Cross-coupling reactions to form the carbon-carbon bonds

  • Selective reduction or oxidation of precursor compounds

Stereochemical Considerations

The synthesis of specific stereoisomers (E or Z) requires careful control of reaction conditions and may involve:

  • Stereoselective reagents

  • Catalysts that favor specific configurations

  • Reaction conditions that influence the stereochemical outcome

Analytical Detection and Identification

Analytical Methods

Detection and analysis of 1,5-Octadien-3-one typically employ various analytical techniques:

Analytical TechniqueApplicationInformation Obtained
Gas Chromatography-Mass Spectrometry (GC-MS)Identification and quantificationMolecular weight, fragmentation pattern
Nuclear Magnetic Resonance (NMR)Structural elucidationChemical shifts, coupling constants, stereochemistry
Infrared Spectroscopy (IR)Functional group identificationPresence of C=O and C=C groups
Ultraviolet-Visible Spectroscopy (UV-Vis)Conjugated system analysisAbsorption maxima related to the conjugated enone

These analytical approaches are essential for confirming the identity and purity of synthesized or isolated 1,5-Octadien-3-one.

Structural Confirmation

Confirmation of the specific isomer (E or Z) typically requires detailed NMR analysis, particularly focused on the coupling constants and chemical shifts associated with the olefinic protons. The InChI identifier provides a standardized representation of the stereochemistry, as seen in the identifier for the (E)-isomer .

Research Status and Knowledge Gaps

Current Research Status

Based on literature review, relatively few articles have been published specifically on 1,5-Octadien-3-one . This indicates a significant gap in our understanding of this compound, presenting opportunities for further research in several areas.

Research Opportunities

Key areas for further investigation include:

  • Comprehensive characterization of physical and chemical properties

  • Exploration of biological activities and mechanisms

  • Development of efficient and stereoselective synthetic routes

  • Applications in flavor chemistry and food science

  • Potential roles in medicinal chemistry and materials science

Comparative Analysis

Comparison with Similar Compounds

1,5-Octadien-3-one shares structural features with other enones but has distinctive characteristics:

CompoundSimilaritiesDifferencesNotable Properties
1,5-Hexadien-3-oneEnone structure, conjugated systemShorter carbon chainDifferent volatility profile
1,5-Decadien-3-oneEnone structure, double bond positionsLonger carbon chainDifferent solubility properties
4-Hexen-3-oneKetone at similar positionFewer double bondsDifferent reactivity pattern

These comparisons help contextualize 1,5-Octadien-3-one within the broader family of enone compounds and highlight its unique structural features.

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